molecular formula C16H34N2 B3850222 N,N,N'-triethyl-N'-(4-ethylcyclohexyl)ethane-1,2-diamine

N,N,N'-triethyl-N'-(4-ethylcyclohexyl)ethane-1,2-diamine

Cat. No.: B3850222
M. Wt: 254.45 g/mol
InChI Key: QNPGAEGIOXXJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,N’-triethyl-N’-(4-ethylcyclohexyl)ethane-1,2-diamine is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of three ethyl groups and a 4-ethylcyclohexyl group attached to the ethane-1,2-diamine backbone. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’-triethyl-N’-(4-ethylcyclohexyl)ethane-1,2-diamine typically involves the reaction of ethylenediamine with ethylating agents in the presence of a catalyst. One common method is the alkylation of ethylenediamine with ethyl bromide or ethyl iodide under basic conditions. The reaction is carried out in an organic solvent such as ethanol or tetrahydrofuran, and a strong base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of N,N,N’-triethyl-N’-(4-ethylcyclohexyl)ethane-1,2-diamine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of ethylenediamine and ethylating agents into the reactor, along with the catalyst and solvent. The reaction mixture is then heated to the desired temperature, and the product is continuously extracted and purified.

Chemical Reactions Analysis

Types of Reactions

N,N,N’-triethyl-N’-(4-ethylcyclohexyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary or primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ethyl groups can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.

    Substitution: Alkyl halides, aryl halides; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile, often with a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Secondary or primary amines

    Substitution: Various substituted ethylenediamines

Scientific Research Applications

N,N,N’-triethyl-N’-(4-ethylcyclohexyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized as a catalyst in polymerization reactions and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N,N,N’-triethyl-N’-(4-ethylcyclohexyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, altering their activity and affecting various biochemical pathways. The presence of the ethyl and cyclohexyl groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N’-triethylethylenediamine
  • N,N,N’-triethyl-1,2-ethanediamine
  • N,N,N’-triethyl-N’-(4-methylcyclohexyl)ethane-1,2-diamine

Uniqueness

N,N,N’-triethyl-N’-(4-ethylcyclohexyl)ethane-1,2-diamine is unique due to the presence of the 4-ethylcyclohexyl group, which imparts distinct steric and electronic properties. This structural feature enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

N,N,N'-triethyl-N'-(4-ethylcyclohexyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34N2/c1-5-15-9-11-16(12-10-15)18(8-4)14-13-17(6-2)7-3/h15-16H,5-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPGAEGIOXXJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)N(CC)CCN(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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